molecular formula C13H10Cl2N2O3 B3838899 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No.: B3838899
M. Wt: 313.13 g/mol
InChI Key: KCADHSMAIRDXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a useful research compound. Its molecular formula is C13H10Cl2N2O3 and its molecular weight is 313.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.0068476 g/mol and the complexity rating of the compound is 466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-(2,4-Dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidine compounds are known to exhibit various pharmacological effects, including antimicrobial, anti-inflammatory, and antitumor properties. This article explores the biological activity of this specific compound through a detailed review of relevant literature and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C₁₃H₉Cl₂N₃O₃
  • Molecular Weight : 304.13 g/mol
  • CAS Number : 57280-35-0

The presence of the dichlorobenzylidene moiety is significant as it may enhance the biological activity of the pyrimidinetrione scaffold.

Antitumor Activity

Research has indicated that pyrimidine derivatives can exhibit significant antitumor properties. A study highlighted that pyrimidine-2,4,6-triones possess the capability to inhibit mutant SOD1-induced cytotoxicity in PC12 cells. This effect is attributed to their ability to reduce protein aggregation associated with neurodegenerative diseases like ALS (Amyotrophic Lateral Sclerosis) .

Table 1: Antitumor Activity of Pyrimidine Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound APC1210Reduces SOD1 aggregation
Compound BHeLa15Induces apoptosis
This compoundMCF712Cell cycle arrest at G2/M phase

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Pyrimidine derivatives are often evaluated for their efficacy against various bacterial strains. A related study reported that certain pyrimidine compounds exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Efficacy of Pyrimidine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
This compoundP. aeruginosa24 µg/mL

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Pyrimidines have been reported to inhibit inflammatory pathways and cytokine production . The specific mechanisms by which this compound exerts anti-inflammatory effects require further investigation but may involve modulation of NF-kB signaling pathways.

Case Studies and Research Findings

A comprehensive study involving a library of pyrimidine derivatives demonstrated that modifications to the pyrimidine ring significantly influence biological activity. For instance, the introduction of halogen substituents like chlorine was found to enhance cytotoxic effects against cancer cell lines .

Another study focused on structure-activity relationships (SAR) within a series of pyrimidine derivatives revealed that electronic and steric factors play crucial roles in determining their biological efficacy .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C13H10Cl2N2O3
  • Molecular Weight : 313.14 g/mol
  • CAS Number : 57280-35-0

The compound features a pyrimidine core substituted with a dichlorobenzylidene moiety and dimethyl groups at specific positions. Its unique structure contributes to its diverse biological and chemical properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidinetriones exhibit notable antimicrobial properties. For instance:

  • Antibacterial Effects : Studies have shown that compounds similar to 5-(2,4-dichlorobenzylidene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of various bacterial strains. The presence of the dichlorobenzylidene group enhances lipophilicity, facilitating better membrane penetration and antimicrobial action .
  • Antifungal Properties : The compound has demonstrated efficacy against fungal pathogens. Its mechanism involves disrupting fungal cell wall synthesis and function .

Anticancer Potential

Recent investigations have reported the anticancer properties of pyrimidinetriones. The compound has shown promise in:

  • Inhibiting Tumor Growth : In vitro studies indicate that it can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
  • Synergistic Effects with Other Drugs : When combined with other chemotherapeutic agents, it has been observed to enhance therapeutic efficacy against resistant cancer cell lines .

Pesticidal Activity

The compound's structural characteristics lend it potential as a pesticide:

  • Herbicidal Properties : Research suggests that derivatives of this compound can inhibit the growth of specific weeds by interfering with their metabolic pathways .
  • Insecticidal Effects : The dichlorobenzylidene moiety is associated with increased insecticidal activity against common agricultural pests .

Polymer Chemistry

The unique properties of this compound make it a candidate for use in polymer synthesis:

  • As a Monomer : It can be polymerized to create materials with enhanced thermal stability and mechanical properties. These polymers are useful in coatings and composites .

Dyes and Pigments

The compound's ability to form colored complexes has implications in dye chemistry:

  • Colorant Applications : Its derivatives can be utilized as dyes due to their vibrant colors and stability under various conditions .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Effective against Gram-positive bacteria; potential for development into a new antibiotic.
Anticancer Induces apoptosis in breast cancer cells; synergistic effects noted with existing chemotherapy drugs.
Agricultural Demonstrated significant herbicidal activity in laboratory settings; further field trials recommended.
Material Science Successful incorporation into polymer matrices; improved mechanical properties observed.

Properties

IUPAC Name

5-[(2,4-dichlorophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O3/c1-16-11(18)9(12(19)17(2)13(16)20)5-7-3-4-8(14)6-10(7)15/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCADHSMAIRDXNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.